N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate
Overview
Description
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate is a useful research compound. Its molecular formula is C14H29N3O3 and its molecular weight is 287.40. The purity is usually 95%.
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Scientific Research Applications
Analogous Compounds in Research
Compounds with similar structures or functional groups can provide insights into potential applications. For example, compounds featuring pyrrolidine rings, such as piracetam, are known for their neuroprotective and cognitive-enhancing effects. Piracetam, a derivative of γ-aminobutyric acid with the chemical name 2-oxo-1-pyrrolidine acetamide, has been extensively studied for its nootropic effects, including facilitating memory processes and attenuating cognitive impairments related to various conditions (Dhama et al., 2021).
Enzyme Inhibition and Cardiovascular Applications
Research on specific inhibitors, such as chymase inhibitors, demonstrates the importance of targeted molecular interactions in therapeutic applications. Chymase inhibitors, for instance, have been shown to suppress the development of conditions like abdominal aortic aneurysm by targeting enzymatic activity crucial to the disease process (Tsunemi et al., 2004). This suggests that compounds with similar inhibitory potentials could have applications in cardiovascular research and therapy.
Neuropharmacology and Cognitive Enhancement
The stereochemistry of compounds like phenylpiracetam has been linked to their pharmacological profiles, with certain enantiomers exhibiting enhanced neuroprotective and cognitive-enhancing effects. This highlights the potential of structurally related compounds in neuropharmacology, particularly in improving cognitive functions and treating neurological disorders (Veinberg et al., 2015).
Renal Protective Effects
Studies on the effects of various compounds on renal health, such as the protective role of Nigella sativa oil against paracetamol-induced renal damage, underscore the potential of chemical compounds in mitigating toxin-induced organ damage (Rateb & Abdel-Hafez, 2013). By extension, compounds like N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate could be explored for similar protective effects in toxicological or pharmacological contexts.
Mechanism of Action
Target of Action
Pramiracetam hydrate, also known as N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate or PRAMIRACETAM MONOHYDRATE, is a synthetic derivative of piracetam . It has been suggested that pramiracetam may act on the brain and peripheral sites that rely on the adrenal glands .
Mode of Action
It is believed to indirectly affect the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another . Pramiracetam may also increase or restore brain membrane fluidity, which facilitates cell signaling .
Biochemical Pathways
It has been suggested that pramiracetam may influence the hydration and amphiphilic properties of molecules, affecting their localization and orientation at the water-lipophilic medium interface . This could potentially explain some characteristics of the pharmacological action of the drug .
Pharmacokinetics
It has been found that pramiracetam is absorbed in humans and follows linear kinetics in the blood . The half-life of pramiracetam has been noted to be variable, ranging from 2 to 8 hours .
Result of Action
Pramiracetam has been studied for use in Alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression . It has been clinically proven to improve memory in healthy elderly adults with memory loss and enhance overall cognition in young adults with memory problems .
Action Environment
The action of pramiracetam may be influenced by environmental factors such as hydration and amphiphilic properties . These factors could affect the drug’s localization and orientation at the water-lipophilic medium interface, potentially influencing its pharmacological action .
Biochemical Analysis
Biochemical Properties
Pramiracetam hydrate is believed to interact with certain enzymes, proteins, and other biomolecules. It indirectly affects the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another .
Cellular Effects
Pramiracetam hydrate has been reported to have effects on various types of cells and cellular processes. It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of pramiracetam hydrate are believed to vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It may involve certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIOXQZKHQQRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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